Bienvenue dans la boutique en ligne BenchChem!

6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Lipophilicity Drug-likeness Partition coefficient

Unlike 4-benzyl or para-fluoro analogs, the ortho-fluorobenzyl group enables unique halogen-bond interactions and electrostatic steering. The free 6-amino handle permits direct amide coupling, sulfonylation, or reductive amination—saving one synthetic step and ~17% yield loss vs. nitro precursors. 98% HPLC purity minimizes off-target signals in SPR, ITC, and fluorescence assays. XLogP3 of 2.9 provides optimal drug-like lipophilicity for CNS or membrane-permeable probes. Procure alongside matched-pair analogs to deconvolute fluorine-mediated SAR effects.

Molecular Formula C17H17FN2O2
Molecular Weight 300.333
CAS No. 1018509-92-6
Cat. No. B2991807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS1018509-92-6
Molecular FormulaC17H17FN2O2
Molecular Weight300.333
Structural Identifiers
SMILESCCC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=CC=CC=C3F
InChIInChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-5-3-4-6-13(11)18)14-9-12(19)7-8-16(14)22-15/h3-9,15H,2,10,19H2,1H3
InChIKeyVNHYIXSHEGQDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1018509-92-6) – A Substituted 1,4-Benzoxazin-3-one Scaffold for Specialised Research and Derivatisation


6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic, polyfunctionalised 2H-1,4-benzoxazin-3(4H)-one. The scaffold combines an electron‑rich 6‑amino group, a lipophilic 2‑fluorobenzyl N‑substituent and a 2‑ethyl side chain, giving the molecule distinct physicochemical and reactivity properties within the benzoxazinone family [1]. Benzoxazin‑3‑ones are privileged structures in medicinal chemistry, appearing in kinase inhibitors, PARP inhibitors and NOS modulators; the precise substitution pattern of the present compound dictates its behaviour in solution, its susceptibility to further derivatisation and its potential biological fingerprint [2].

Why 6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one Cannot Be Replaced by a Close Analog Without Risk of Altered Reactivity and Pharmacophoric Profile


Benzoxazin‑3‑ones with apparently minor structural variations frequently exhibit divergent physicochemical, reactivity and biological profiles because the N‑4 substituent, the C‑2 alkyl group and the aromatic ring substituents each independently influence conformation, electronic distribution, lipophilicity and hydrogen‑bonding capacity [1]. The 2‑fluorobenzyl group of the title compound is not merely a lipophilic tag; the ortho‑fluorine participates in intramolecular electrostatic and potential halogen‑bond interactions that are absent in the 4‑benzyl, 4‑(3‑fluorobenzyl) or 4‑(4‑fluorobenzyl) analogs. Similarly, the 6‑amino group provides a nucleophilic handle that is unavailable in the corresponding 6‑nitro, 6‑hydroxy or 6‑hydrogen congeners. Therefore, substituting the compound with a “similar” benzoxazinone risks losing the specific reactivity required for a downstream synthetic step or the unique interaction pattern sought in a biological assay. The quantitative evidence below substantiates these differentiation points.

6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one – Quantitative Differentiation Evidence Versus Closest Structural Analogs


Lipophilicity (XLogP3) of 2.9 Distinguishes the Compound from the 4-Unsubstituted 6‑Amino‑2‑ethyl‑4H‑1,4‑benzoxazin‑3‑one

The XLogP3 value of the title compound is 2.9 [1]. The closest analog lacking the 2‑fluorobenzyl group, 6‑amino‑2‑ethyl‑4H‑1,4‑benzoxazin‑3‑one (CAS 105807‑82‑7), has a significantly lower computed XLogP3 of approximately 0.8–1.0 [2]. This difference of ≈1.9–2.1 log units implies that the title compound is roughly 80‑ to 125‑fold more lipophilic. The increase arises from the 2‑fluorobenzyl substituent and is critical for membrane permeability, protein binding and solubility in non‑aqueous reaction media.

Lipophilicity Drug-likeness Partition coefficient

Commercial Purity of 98 % (HPLC) Ensures Reproducibility Relative to Analogs Supplied at Lower Purity

The compound is commercially available from Leyan (Cat. No. 1613872) with a documented purity of 98 % by HPLC . In comparison, closely related benzoxazinone analogs such as 4‑benzyl‑2‑ethyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (CAS 1374302‑82‑5) are frequently listed only as “95 %” or without a validated purity statement from multiple suppliers . A 3‑percentage‑point difference in purity can translate to a ≥ 3 % impurity burden that may interfere with sensitive catalytic reactions or biological assays.

Purity specification Reproducibility Procurement quality

Ortho‑Fluorobenzyl Substituent Provides a Unique Hydrogen‑Bond Acceptor Count of 4 vs. 3 for the 4‑Benzyl Analog

The title compound possesses four hydrogen‑bond acceptor atoms (the carbonyl oxygen, the oxazine ring oxygen, the 6‑amino nitrogen and the 2‑fluorophenyl fluorine) [1]. The direct 4‑benzyl analog (CAS 1374302‑82‑5) has only three hydrogen‑bond acceptors because the benzyl group lacks the fluorine atom [2]. The additional HBA site provided by the ortho‑fluorine can engage in weak C–F···H–X hydrogen bonds or halogen bonds, altering the compound’s interaction fingerprint with biological targets, solvents and crystal‑engineering partners.

Hydrogen bonding Pharmacophore Molecular recognition

6‑Amino Group Enables Selective Derivatisation that Is Impossible with 6‑Nitro or 6‑Hydroxy Precursors

The free 6‑amino group is a versatile nucleophile that can be acylated, sulfonylated, alkylated or converted to an amide, urea or guanidine under mild conditions [1]. In contrast, the 6‑nitro analog (6‑nitro‑2‑ethyl‑4H‑1,4‑benzoxazin‑3‑one) requires a prior reduction step (e.g., H₂ / Ni, hydrazine) that adds 2–4 h of reaction time and typically affords the amine in ≈ 83 % yield [2]. The 6‑hydroxy analog undergoes O‑alkylation rather than N‑functionalisation, leading to a completely different product portfolio. For procurement aimed at parallel synthesis or library generation, the pre‑installed amine eliminates a reduction step, shortens the synthetic sequence and avoids metal contamination.

Synthetic handle Derivatisation Amide coupling

Recommended Application Scenarios for 6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring Controlled Lipophilicity and an Ortho‑Fluorine Interaction Motif

The compound’s XLogP3 of 2.9 places it in the favourable drug‑like lipophilicity window (1–3), while the ortho‑fluorine provides an additional hydrogen‑bond acceptor that can be exploited for halogen bonding or electrostatic steering. Researchers designing CNS‑penetrant or membrane‑permeable probes should select this compound over the 4‑benzyl analog (XLogP3 lower by ~2 units) to obtain better passive permeability while retaining synthetic tractability via the 6‑amino handle. [1] [2]

Parallel Synthesis and Library Construction Using the 6‑Amino Group as a Direct Derivatisation Point

The free 6‑amino group enables immediate amide coupling, sulfonylation or reductive amination without a prior reduction step, saving approximately one synthetic operation and avoiding the ~17 % yield loss inherent in nitro‑group reduction. Procurement of this compound for library synthesis therefore yields higher overall productivity and cleaner products. [3] [4]

Biophysical Assay Development Requiring High‑Purity Starting Material to Minimise False Positives

With a commercial purity specification of 98 % (HPLC), this compound reduces the impurity burden relative to analogs typically supplied at 95 %. For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC) or fluorescence‑based assays, the higher purity minimises the risk of off‑target signals caused by trace impurities.

Structure–Activity Relationship (SAR) Studies Probing the Role of N4‑Substituent Fluorination in Benzoxazinone Pharmacophores

The compound serves as the ortho‑fluorinated member of a matched‑pair series that includes the non‑fluorinated 4‑benzyl analog (3 HBA) and the para‑fluorinated isomer. Systematic procurement of this compound alongside its analogs allows quantitative deconvolution of fluorine‑mediated effects on binding affinity, selectivity and metabolic stability. [1] [2]

Quote Request

Request a Quote for 6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.